molecular formula C11H16O6 B055047 threo-1-C-Syringylglycerol CAS No. 121748-11-6

threo-1-C-Syringylglycerol

Cat. No.: B055047
CAS No.: 121748-11-6
M. Wt: 244.24 g/mol
InChI Key: GIZSHQYTTBQKOQ-XVKPBYJWSA-N
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Mechanism of Action

Mode of Action

As a methoxyphenol compound , it may interact with its targets through hydrogen bonding or hydrophobic interactions. The resulting changes could involve alterations in cellular signaling pathways, gene expression, or enzymatic activity.

Biochemical Pathways

Given its classification as a methoxyphenol , it may potentially influence pathways involving phenolic compounds. These pathways could have downstream effects on various biological processes, including inflammation, oxidative stress, and cell proliferation.

Result of Action

As a methoxyphenol , it may exhibit antioxidant properties, potentially protecting cells from oxidative damage.

Biochemical Analysis

Biochemical Properties

Threo-Syringoylglycerol plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells . This inhibition suggests that threo-Syringoylglycerol interacts with specific enzymes and proteins involved in the inflammatory pathway, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These interactions help reduce the expression of inflammatory mediators, thereby exerting an anti-inflammatory effect.

Cellular Effects

Threo-Syringoylglycerol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In LPS-stimulated bone marrow-derived dendritic cells, threo-Syringoylglycerol has been observed to downregulate the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . This downregulation is mediated through the inhibition of NF-κB and MAPK signaling pathways. Additionally, threo-Syringoylglycerol may affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of threo-Syringoylglycerol involves its interaction with key biomolecules in the inflammatory pathway. Threo-Syringoylglycerol binds to and inhibits the activation of NF-κB, a transcription factor that regulates the expression of various inflammatory genes . This inhibition prevents the transcription of pro-inflammatory cytokines and other mediators. Furthermore, threo-Syringoylglycerol may inhibit the activation of MAPKs, which are involved in the phosphorylation and activation of transcription factors that promote inflammation. These molecular interactions contribute to the compound’s anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of threo-Syringoylglycerol have been studied over different time periods to assess its stability, degradation, and long-term impact on cellular function. Threo-Syringoylglycerol has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its inhibitory effects on pro-inflammatory cytokine production in LPS-stimulated bone marrow-derived dendritic cells, suggesting sustained anti-inflammatory activity.

Dosage Effects in Animal Models

The effects of threo-Syringoylglycerol vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of threo-Syringoylglycerol effectively inhibit the production of pro-inflammatory cytokines without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage range for therapeutic applications to minimize adverse effects.

Metabolic Pathways

Threo-Syringoylglycerol is involved in various metabolic pathways, particularly those related to the metabolism of phenylpropanoids and lignin. The compound is metabolized by enzymes such as cytochrome P450 monooxygenases, which catalyze the hydroxylation and demethylation of phenylpropanoid compounds . These metabolic reactions contribute to the formation of bioactive metabolites that may exert additional biological effects. Threo-Syringoylglycerol may also influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways.

Transport and Distribution

Threo-Syringoylglycerol is transported and distributed within cells and tissues through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, threo-Syringoylglycerol can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The localization and accumulation of threo-Syringoylglycerol within cells are critical for its activity and function.

Subcellular Localization

The subcellular localization of threo-Syringoylglycerol plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with key biomolecules involved in inflammatory pathways . Threo-Syringoylglycerol may undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its localization and activity. These modifications may also serve as targeting signals that direct the compound to specific cellular compartments, enhancing its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: threo-1-C-Syringylglycerol can be synthesized through chemical reactions involving the conversion of natural products or chemical synthesis . One common method involves the hydrolysis of (2R,3R)-3-phenyl-2-oxiranemethanol and (2S,3S)-3-phenyl-2-oxiranemethanol . The reaction conditions typically include the use of solvents such as DMSO, chloroform, and ethyl acetate .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: threo-1-C-Syringylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield syringaldehyde, while reduction could produce syringyl alcohol .

Comparison with Similar Compounds

    Syringylglycerol: Another phenylpropanoid derivative with similar biological activities.

    Syringaldehyde: An oxidation product of threo-1-C-Syringylglycerol with potential anti-inflammatory properties.

    Syringyl alcohol: A reduction product with hepatoprotective effects.

Uniqueness: this compound is unique due to its specific stereochemistry, which may contribute to its distinct biological activities . Its ability to inhibit pro-inflammatory cytokines production and protect the liver from damage sets it apart from other similar compounds .

Properties

CAS No.

121748-11-6

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

(1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2,3-triol

InChI

InChI=1S/C11H16O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,10,12-15H,5H2,1-2H3/t7-,10-/m0/s1

InChI Key

GIZSHQYTTBQKOQ-XVKPBYJWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]([C@H](CO)O)O

SMILES

COC1=CC(=CC(=C1O)OC)C(C(CO)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(C(CO)O)O

Appearance

Cryst.

Synonyms

(1R,2R)-rel-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol;  (R*,R*)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol_x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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